2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding high-purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but lacks the trifluoromethyl group.
2-Amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-7,7-dimethyl-4H-chromene-3-carbonitrile: Another similar compound with slight variations in the functional groups.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C25H22F3N3O |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22F3N3O/c1-24(2)12-19-22(20(32)13-24)21(15-7-4-3-5-8-15)18(14-29)23(30)31(19)17-10-6-9-16(11-17)25(26,27)28/h3-11,21H,12-13,30H2,1-2H3 |
InChI Key |
YZEQEVLKCUNRNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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